molecular formula C32H40N2O9S2 B12686068 1,1'-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate) CAS No. 85050-09-5

1,1'-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate)

Cat. No.: B12686068
CAS No.: 85050-09-5
M. Wt: 660.8 g/mol
InChI Key: PSVZOTISEVMEGP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate) is a chemical compound with the molecular formula C32H40N2O9S2 and a molecular weight of 660.798. This compound is known for its unique structure, which includes two pyridinium rings connected by an oxybis(ethyleneoxyethylene) linker and two toluene-p-sulphonate groups. It is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate) typically involves the reaction of pyridine derivatives with oxybis(ethyleneoxyethylene) and toluene-p-sulphonate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1,1’-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding pyridinium derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the toluene-p-sulphonate groups .

Scientific Research Applications

1,1’-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate) involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the structure and function of nucleic acids. These interactions are mediated by the unique structural features of the compound, which allow it to form specific and stable complexes with its targets .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(Oxybis(ethyleneoxyethylene))dipyridinium chloride
  • 1,1’-(Oxybis(ethyleneoxyethylene))dipyridinium bromide
  • 1,1’-(Oxybis(ethyleneoxyethylene))dipyridinium iodide

Uniqueness

1,1’-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate) is unique due to the presence of toluene-p-sulphonate groups, which impart distinct chemical properties such as solubility, reactivity, and stability. These properties make it particularly useful in applications where other similar compounds may not be as effective .

Properties

CAS No.

85050-09-5

Molecular Formula

C32H40N2O9S2

Molecular Weight

660.8 g/mol

IUPAC Name

4-methylbenzenesulfonate;1-[2-[2-[2-(2-pyridin-1-ium-1-ylethoxy)ethoxy]ethoxy]ethyl]pyridin-1-ium

InChI

InChI=1S/C18H26N2O3.2C7H8O3S/c1-3-7-19(8-4-1)11-13-21-15-17-23-18-16-22-14-12-20-9-5-2-6-10-20;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-10H,11-18H2;2*2-5H,1H3,(H,8,9,10)/q+2;;/p-2

InChI Key

PSVZOTISEVMEGP-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[N+](C=C1)CCOCCOCCOCC[N+]2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.